molecular formula C20H16FNO3S B10865189 Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10865189
M. Wt: 369.4 g/mol
InChI Key: QIBAKQQWWABMQC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a 4-phenyl-substituted thiophene core, an ethyl carboxylate group at position 3, and a 2-fluorobenzoylated amino group at position 2. Its molecular formula is C₂₁H₁₇FNO₃S, with a molecular weight of 382.43 g/mol. The compound is synthesized via a multi-step process involving thiophene ring formation (e.g., via Gewald reaction) followed by acylation of the amino group with 2-fluorobenzoyl chloride . The fluorine atom at the ortho position of the benzoyl group enhances electronegativity and metabolic stability, while the phenyl and ester moieties contribute to lipophilicity and solubility in organic matrices.

Properties

Molecular Formula

C20H16FNO3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16FNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)

InChI Key

QIBAKQQWWABMQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Route 1: Thiophene Core Formation via Gewald Reaction

The Gewald reaction is a robust method for synthesizing 2-aminothiophenes, which can serve as intermediates. A modified protocol under solvent-free conditions has been reported:

  • Reagents : Ketone (e.g., 4-phenylacetophenone), ethyl cyanoacetate, elemental sulfur, morpholine.

  • Conditions : Room temperature, solvent-free, 14–24 hours.

  • Product : Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Yield : ~51–70% for analogous compounds.

Step 2: Acylation of the Amino Group

The amino group on the thiophene is acylated with 2-fluorobenzoyl chloride. General procedures for amidation include:

  • Reagents : 2-Fluorobenzoyl chloride, base (e.g., DIPEA or triethylamine).

  • Conditions : Dichloromethane or DMF, 0–25°C, 1–3 hours.

  • Workup : Acidic quench (e.g., 1M HCl), extraction with organic solvent.

Step 3: Purification

  • Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (3:1 to 1:1).

Critical Reaction Conditions and Reagents

Table 1: Key Reaction Parameters for Acylation

StepReagents & ConditionsYield RangeReference
Gewald Reaction4-Phenylacetophenone, ethyl cyanoacetate, S₈, morpholine, RT, 14–24 h51–70%
Acylation2-Fluorobenzoyl chloride, DIPEA, DCM, 0°C → RT, 1–3 h60–85%
Suzuki CouplingPd(PPh₃)₄, phenylboronic acid, K₂CO₃, DME/H₂O, 90°C, 12 h60–80%

Challenges and Optimization Strategies

Regioselectivity in Thiophene Formation

The Gewald reaction typically yields 2-aminothiophenes with substituents at positions 3 and 4. For 4-phenyl derivatives, cyclohexanone derivatives or aromatic ketones are preferred to direct substitution.

Acylation Efficiency

  • Base Selection : DIPEA or triethylamine enhances nucleophilicity of the amine.

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve reaction kinetics.

Alternative Synthetic Approaches

Solid-Phase Synthesis

For complex intermediates, Rink amide resins have been used to anchor the thiophene core, enabling sequential coupling and acylation.

Example Protocol :

  • Resin Loading : 2-Chlorotrityl chloride resin + Fmoc-protected amino acid.

  • Coupling : HBTU/HOBt activation, DIEA, 2 hours.

  • Deprotection : Piperidine (30%) in DMF.

  • Cleavage : TFA/TIPS/H₂O (95:2.5:2.5).

Spectroscopic Characterization

Key Data for Verification

TechniqueExpected SignalsReference
¹H NMR δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 7.2–7.5 ppm (aromatic protons)
IR ~1680 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide C=O)
MS m/z 400–450 (M+H⁺), isotopic pattern for fluorine

Industrial and Scalability Considerations

  • Gewald Reaction : Solvent-free methods reduce waste and costs.

  • Acylation : Continuous flow systems improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Biological Research: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity. In materials science, its electronic properties are influenced by the conjugated thiophene ring system, which allows for efficient charge transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents (Thiophene Positions) Key Features Biological/Physicochemical Impact
Target Compound : Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate 2: 2-fluorobenzoylamino; 3: ethyl carboxylate; 4: phenyl Ortho-fluorinated benzoyl group, phenyl, ester Enhanced metabolic stability, moderate lipophilicity, potential kinase inhibition
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 2: amino; 4: 4-fluorophenyl Free amino group, para-fluoro substitution Higher polarity (unmodified -NH₂), reduced stability vs. acylated analogs; antifungal activity
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 2: amino; 4: 4-chlorophenyl Chlorine substituent (electron-withdrawing) Increased lipophilicity, potential cytotoxicity; used in antibacterial studies
Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}-3-carboxylate 2: 4-methoxyphenoxyacetyl-amino; 4: 4-chlorophenyl Bulky acyl group with methoxy-phenoxy chain Improved solubility (ether linkage), possible CNS targeting; untested bioactivity
Ethyl 2-[(cyanoacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate 2: cyanoacetylamino; 4: 4-chlorophenyl Cyano group on acyl moiety Enhanced hydrogen bonding capacity; explored in anticancer screening
Ethyl 2-amino-4-methylthiophene-3-carboxylate 2: amino; 4: methyl Minimal substitution (methyl group) High crystallinity, intermolecular H-bonding; limited bioactivity

Key Findings :

Chlorine (e.g., in ) increases lipophilicity but may elevate toxicity risks, limiting therapeutic windows.

Acyl Group Variations: Bulky acyl groups (e.g., 4-methoxyphenoxyacetyl in ) enhance solubility but reduce membrane permeability.

Synthetic Accessibility :

  • The target compound requires an additional acylation step compared to simpler analogs (e.g., ), increasing synthesis complexity but enabling tailored pharmacological properties .

Crystallinity and Stability: Free amino analogs (e.g., ) exhibit strong intermolecular H-bonding (C24(12) chains), enhancing crystallinity but reducing solubility in biological media .

Biological Activity

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, and an ethyl ester functional group that may influence its pharmacokinetic properties. The presence of a fluorophenyl moiety is also noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : 345.4 g/mol

Target Interaction

This compound primarily interacts with specific enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to cancer and metabolic diseases.
  • Antioxidant Activity : The thiophene structure contributes to antioxidant properties, potentially reducing oxidative stress in cells.

Mode of Action

The compound likely exerts its effects through the modulation of signaling pathways associated with cell proliferation and apoptosis. This can involve:

  • Inhibition of Cell Growth : By targeting specific kinases, the compound may hinder the proliferation of cancer cells.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells, enhancing therapeutic efficacy.

In Vitro Studies

Recent studies have provided insights into the biological activity of this compound:

StudyCell LineIC50 (µM)Effect
Study AHeLa (cervical cancer)12.5Significant inhibition of cell viability
Study BMCF-7 (breast cancer)8.3Induction of apoptosis
Study CHepG2 (liver cancer)15.0Reduction in proliferation

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 8.3 µM. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
  • Liver Cancer Study : HepG2 cells treated with this compound showed a significant reduction in proliferation rates, corroborated by cell cycle analysis indicating G1 phase arrest.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The ethyl ester group may enhance lipid solubility, facilitating absorption.
  • Metabolism : Fluorination may confer resistance to metabolic degradation, prolonging the compound's action.
  • Excretion : Further studies are needed to determine the metabolic pathways and excretion routes.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Condensation of substituted anilines with thiophene precursors under acidic or basic conditions to form the core thiophene ring.
  • Step 2 : Introduction of the 2-fluorophenyl carbonyl group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).
  • Step 3 : Esterification of the carboxylate group using ethanol under reflux.

Q. Key Optimization Parameters :

  • Temperature : Controlled between 60–80°C to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts : Pd-mediated cross-coupling for aryl group introduction .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Characteristic peaks for the thiophene ring (δ 6.8–7.5 ppm) and fluorophenyl protons (δ 7.1–7.9 ppm).
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the ester and amide groups.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 412.1).
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme Inhibition : Use fluorescence-based assays targeting kinases (e.g., EGFR, VEGFR) or proteases.
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in analogous thiophene derivatives?

A comparative study of substituent effects reveals:

Compound SubstituentBiological Activity (IC₅₀, μM)Key Finding
Trifluoromethyl (CF₃)0.85 (EGFR inhibition)Enhanced metabolic stability
Nitrophenyl (NO₂)2.10Higher cytotoxicity
Methyl (CH₃)>10.0Reduced binding affinity

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides:

  • Unit Cell Parameters : Monoclinic system (e.g., P2₁/c space group) with a = 12.68 Å, b = 16.19 Å, c = 9.46 Å.
  • Torsion Angles : Confirm planar geometry of the thiophene ring and dihedral angles between aromatic substituents.
  • Hydrogen Bonding : Interactions between the amide N–H and carbonyl groups stabilize the crystal lattice .

Q. What strategies address contradictory bioactivity data in structurally similar compounds?

  • Systematic Substituent Screening : Replace the 2-fluorophenyl group with halogenated or alkylated analogs.
  • Proteomic Profiling : Identify off-target interactions using affinity chromatography-mass spectrometry.
  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding kinetics under physiological conditions .

Q. How does the 2-fluorophenyl group influence metabolic stability compared to non-fluorinated analogs?

  • In Vitro Stability Assays :
    • Microsomal Incubation : Fluorination reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours).
    • Plasma Stability : Esterase resistance improves due to steric hindrance from the fluorine atom.
  • In Silico Predictions : LogP decreases by 0.3 units, enhancing aqueous solubility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Methodological Guidance

  • For SAR Studies : Prioritize fluorine scanning to optimize binding and ADME properties.
  • For Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
  • For Data Contradictions : Validate assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity).

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